molecular formula C18H34O2 B3118939 cis-10-Octadecenoic acid CAS No. 2442-70-8

cis-10-Octadecenoic acid

Cat. No.: B3118939
CAS No.: 2442-70-8
M. Wt: 282.5 g/mol
InChI Key: QXJSBBXBKPUZAA-HJWRWDBZSA-N
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Description

cis-10-Octadecenoic acid (CAS: 2442-70-8) is a monounsaturated fatty acid with the molecular formula C₁₈H₃₄O₂. It features a cis-configured double bond at the 10th carbon of its 18-carbon chain . Evidence suggests it interacts with core targets such as AKT1, MAPK3, and PPARG, implicating it in pathways like neurodegeneration and lipid metabolism .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

  • 10-Hydroxy-cis-12-octadecenoic acid
  • 10-Oxo-cis-12-octadecenoic acid
  • Stearic acid

Scientific Research Applications

Nutritional Science

Fatty Acid Metabolism and Health Implications

Cis-10-octadecenoic acid plays a significant role in human metabolism. Research indicates that it is absorbed efficiently in the human body, with studies showing that both cis-10 and trans-10 isomers are equally well absorbed, but they exhibit different metabolic pathways. For instance, the cis isomer is oxidized more rapidly than its trans counterpart, which can influence lipid profiles in the body .

A notable study analyzed the uptake and turnover rates of deuterium-labeled this compound in human plasma. The findings revealed that these fatty acids were preferentially incorporated into specific positions within phosphatidylcholine, suggesting their potential role in membrane fluidity and function .

Table 1: Metabolic Characteristics of this compound

CharacteristicThis compoundtrans-10-Octadecenoic Acid
Absorption EfficiencyHighHigh
Oxidation RateRapidSlower
Incorporation into PhosphatidylcholinePreferentially at 1-acyl positionExcluded from 2-acyl position
Esterification with CholesterolSlowerFaster

Pharmaceutical Applications

Potential Therapeutic Uses

Recent research has highlighted the therapeutic potential of this compound derivatives in treating metabolic disorders such as type II diabetes and non-alcoholic steatohepatitis (NASH). One promising derivative, 10-hydroxy-cis-12-octadecenoic acid (HYA) , produced from linoleic acid by gut microbiota, has been shown to improve insulin sensitivity through G protein-coupled receptors (GPCRs) expressed in the intestine .

Ongoing studies aim to develop pharmaceuticals based on HYA to mitigate chronic illnesses associated with obesity and metabolic syndrome. For example, a collaborative effort at Kyoto University is focusing on elucidating the metabolic pathways of HYA to enhance its clinical applications .

Industrial Applications

Food Industry

In the food industry, this compound is valuable for modifying fatty acid profiles in edible oils. The enzymatic conversion processes involving this fatty acid can lead to the production of healthier oils with reduced trans-fat content. Research has demonstrated that enzymes such as CLA-HY can catalyze reactions that enhance the ratio of beneficial cis fatty acids while minimizing harmful trans isomers .

Table 2: Enzymatic Reactions Involving this compound

EnzymeReaction TypeProduct(s) Generated
CLA-HYIsomerizationcis-9,trans-11-CLA; trans-9,trans-11-CLA
CLA-DHHydroxylation10-hydroxy-cis-12-octadecenoic acid
CLA-DCDehydrationEnhanced cis/trans ratio

Case Studies

Case Study 1: Metabolic Effects in Humans

A study involving young male subjects assessed the metabolic effects of feeding them a mixture of triacylglycerols containing deuterated this compound. The results indicated significant differences in absorption and oxidation rates compared to other fatty acids, emphasizing the unique metabolic behavior of this compound .

Case Study 2: Pharmaceutical Development

Research led by Professor Ikuo Kimura at Kyoto University investigated the effects of HYA on insulin resistance in mouse models. The findings suggested that HYA could be a promising candidate for drug development aimed at treating type II diabetes, showcasing its potential beyond nutritional applications .

Mechanism of Action

cis-10-Octadecenoic acid exerts its effects primarily through its interaction with peroxisome proliferator-activated receptors (PPARs). These receptors regulate the expression of genes involved in fatty acid metabolism and energy homeostasis. Upon binding to PPARs, this compound can modulate the beta-oxidation pathway of fatty acids, influencing lipid metabolism and energy balance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below compares cis-10-octadecenoic acid with other monounsaturated fatty acids (MUFAs) and derivatives:

Compound Name CAS Number Molecular Formula Double Bond Position Configuration Molecular Weight (g/mol) Key Sources
This compound 2442-70-8 C₁₈H₃₄O₂ C10 cis 282.46 Plant oils, microbial sources
cis-8-Octadecenoic acid 5684-71-9 C₁₈H₃₄O₂ C8 cis 282.46 Microbial metabolism
Oleic acid (cis-9-octadecenoic acid) 112-80-1 C₁₈H₃₄O₂ C9 cis 282.46 Olive oil, animal fats
cis-10-Heptadecenoic acid 29743-97-3 C₁₇H₃₂O₂ C10 cis 268.43 Synthetic/biological pathways
trans-Δ10-Octadecenoic acid Not specified C₁₈H₃₄O₂ C10 trans 282.46 Pseudomonas enzymatic activity

Key Observations :

  • Chain Length: cis-10-Heptadecenoic acid (C17) has a shorter chain than octadecenoic acids (C18), affecting melting points and solubility .
  • Double Bond Position : Shifting the double bond from C9 (oleic acid) to C8 or C10 alters molecular packing and membrane fluidity. Enzymes like those from Pseudomonas sp. show specificity for cis-Δ9 bonds, making cis-10 less reactive in hydration/dehydration reactions .

Metabolic Pathways

  • This compound: Implicated in Alzheimer’s disease via interactions with MAPK3 and PPARG, which regulate neuroinflammation and lipid homeostasis .
  • Oleic acid (cis-9) : Well-characterized roles in energy storage, membrane synthesis, and anti-inflammatory signaling through PPARA and PTGS2 .
  • cis-8-Octadecenoic acid: Shares targets with cis-10 (e.g., ABCB1) but shows distinct binding affinities due to double bond position .

Enzymatic Specificity

  • The Pseudomonas enzyme catalyzes cis-Δ9 hydration and trans-Δ10 isomerization but cannot act directly on cis-10 .
  • Primary kinetic isotope effects confirm that hydrogen addition/removal during isomerization is stereospecific, favoring cis-Δ9 substrates .

Biological Activity

Cis-10-octadecenoic acid, commonly known as cis-10-18:1 , is a monounsaturated fatty acid that has garnered attention for its various biological activities. This article reviews the compound's metabolic pathways, physiological effects, and potential therapeutic applications based on a range of scientific studies.

Chemical Structure and Properties

This compound is characterized by a double bond located at the 10th carbon of the octadecene chain. Its chemical formula is C18H34O2C_{18}H_{34}O_2, and it is classified as an unsaturated fatty acid. The unique positioning of the double bond influences its biological behavior, particularly in lipid metabolism and cellular functions.

Metabolism and Bioavailability

Research indicates that this compound is metabolized in the human body similarly to other fatty acids. A study involving deuterium-labeled this compound showed that it was absorbed efficiently in the intestines, with turnover rates estimated between 3.47-5.13 mg/min per kg of body weight. The study highlighted that both cis-10 and trans-10 isomers were absorbed equally well, but the cis isomer exhibited faster oxidation rates compared to oleic acid (cis-9-octadecenoic acid) .

Biological Activities

1. Anti-inflammatory Effects
this compound has been implicated in anti-inflammatory pathways. A study demonstrated that metabolites derived from gut bacteria, including those from this compound, modulate immune responses by suppressing T cell proliferation and dendritic cell activation . This suggests potential therapeutic applications in inflammatory diseases.

2. Antimicrobial Properties
The compound has shown antimicrobial activity, particularly against certain pathogens. Research indicated that octadecenoic acids can inhibit enzyme activities in microbes, impair nutrient uptake, and induce oxidative stress leading to cell lysis . This property could be harnessed for developing natural antimicrobial agents.

3. Lipid Profile Modulation
this compound influences lipid profiles by preferentially incorporating into phosphatidylcholine at specific positions, affecting membrane fluidity and function . Its incorporation into triacylglycerols also alters cholesterol esterification rates, suggesting a role in cardiovascular health.

Case Studies and Research Findings

StudyFindings
Study on Fatty Acid Absorption Demonstrated equal absorption rates of this compound compared to other fatty acids; faster oxidation rates were noted .
Inflammatory Response Modulation Found that metabolites from gut bacteria derived from this compound suppress T cell activation and could be beneficial in treating inflammatory bowel disease .
Antimicrobial Activity Identified antimicrobial properties through enzyme inhibition and oxidative stress induction in microbial cells .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structure and purity of cis-10-Octadecenoic acid?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the position of the double bond (e.g., 1H^{1}\text{H}-NMR to identify proton shifts at C10) and stereochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and detects isomerization by comparing retention times with standards. Infrared (IR) spectroscopy can validate functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm1^{-1}). Cross-reference spectral libraries and use internal standards to minimize experimental bias .

Q. How does the double bond position in cis-10-Octadecenoic acid affect its physical properties compared to other octadecenoic acid isomers?

  • Methodology : Compare melting points, solubility, and phase behavior via differential scanning calorimetry (DSC) and polarimetry. For example, cis-9-Octadecenoic acid (oleic acid) has a lower melting point (−4°C) due to reduced molecular symmetry, whereas cis-10 isomers may exhibit distinct crystallization patterns. Solubility in organic solvents (e.g., hexane, ethanol) can be tested gravimetrically under controlled temperatures .

Q. What protocols minimize isomerization during isolation of cis-10-Octadecenoic acid from natural sources?

  • Methodology : Use low-temperature extraction (e.g., cold ethanol or acetone precipitation) to prevent thermal degradation. Employ inert atmospheres (N2_2 or Ar) during solvent evaporation. Validate purity via thin-layer chromatography (TLC) with iodine vapor staining or silver nitrate-impregnated plates to detect unsaturated isomers. Store samples at −80°C in amber vials to avoid photochemical reactions .

Advanced Research Questions

Q. How can enzymatic pathways for cis-10-Octadecenoic acid biosynthesis be experimentally elucidated?

  • Methodology : Use isotope-labeled precursors (e.g., 13C^{13}\text{C}-acetate) in cell cultures or recombinant enzyme assays to track carbon flux. Knockout or CRISPR-Cas9 silencing of candidate desaturases (e.g., Δ10-desaturases) in model organisms (e.g., Saccharomyces cerevisiae) can confirm enzymatic specificity. Pair with lipidomics (LC-MS/MS) to quantify intermediate metabolites .

Q. What statistical frameworks are optimal for analyzing dose-response effects of cis-10-Octadecenoic acid in cell-based assays?

  • Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50_{50} values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For high-throughput data, employ machine learning pipelines (e.g., random forests) to identify outliers .

Q. How can molecular dynamics (MD) simulations model cis-10-Octadecenoic acid’s behavior in lipid bilayers?

  • Methodology : Build bilayer systems using tools like CHARMM-GUI. Parameterize the force field (e.g., Lipid14/17) for accurate representation of double-bond geometry. Run simulations in GROMACS or NAMD under physiological conditions (310 K, 1 atm). Analyze membrane fluidity via lateral diffusion coefficients and order parameters (SCD_{\text{CD}}) from deuterium NMR proxies .

Q. What strategies resolve contradictions in reported biological activities of cis-10-Octadecenoic acid across studies?

  • Methodology : Conduct meta-analyses to assess heterogeneity sources (e.g., cell lines, purity thresholds). Use funnel plots to detect publication bias. Replicate key experiments with standardized protocols (e.g., ISO 9001 guidelines) and orthogonal assays (e.g., fluorescence-based vs. colorimetric viability tests). Report negative results transparently .

Q. Methodological Considerations

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation. For example, a study on anti-inflammatory effects should define controls (e.g., oleic acid as an isomer control) and ethical animal use protocols .
  • Data Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in FAIR-compliant repositories. Use electronic lab notebooks (ELNs) for real-time documentation. Include positive/negative controls in each experimental batch to detect procedural drift .

Q. Tables

Property cis-10-Octadecenoic Acidcis-9-Octadecenoic Acid (Oleic Acid)
CAS Number 2442-70-8112-80-1
Molecular Formula C18_{18}H34_{34}O2_2C18_{18}H34_{34}O2_2
Double Bond Position C10C9
Melting Point Literature-dependent*−4°C
Common Analytical Tools GC-MS, 1H^{1}\text{H}-NMRGC-MS, IR

*Note: Experimental determination recommended due to limited literature on cis-10 isomer .

Properties

IUPAC Name

(Z)-octadec-10-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJSBBXBKPUZAA-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-10-Octadecenoic acid
cis-10-Octadecenoic acid
cis-10-Octadecenoic acid

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